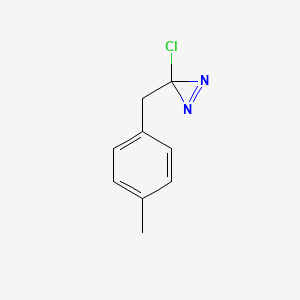

3-Chloro-3-(4-methylbenzyl)-3H-diazirine

Description

Overview of Diazirine Functional Groups and Their Role in Photochemistry

The diazirine functional group, a cyclic isomer of the diazo group, is characterized by a C-N=N triangle. This strained ring structure is key to its photochemical reactivity. Upon irradiation with ultraviolet (UV) light, typically in the range of 350-380 nm, the diazirine ring undergoes irreversible decomposition, extruding a molecule of dinitrogen (N₂). This process generates a highly reactive carbene intermediate. wikipedia.orgguidechem.com The small size of the diazirine group and its stability in the dark and toward many chemical reagents make it a preferred photoprecursor in many applications. acs.org

The photochemistry of diazirines is a cornerstone of their utility. The energy from the UV light excites the diazirine molecule, leading to the cleavage of the C-N and N-N bonds and the release of stable nitrogen gas. This clean decomposition pathway is highly efficient and provides a controlled method for generating carbenes in situ for a variety of chemical transformations. wikipedia.orgacs.org

Significance of Diazirines as Precursors for Reactive Carbene and Diazo Intermediates

The primary significance of diazirines in organic synthesis and chemical biology lies in their role as clean and efficient precursors to carbenes. guidechem.comacs.org Carbenes are neutral, divalent carbon species that are highly reactive and can participate in a wide array of chemical reactions, including cyclopropanations, C-H insertions, and rearrangements. acs.org The generation of carbenes from diazirines via photolysis is a widely used strategy to initiate these transformations in a controlled manner.

In addition to carbenes, the photolysis of some diazirines can also lead to the formation of isomeric diazo compounds. acs.org This occurs through a rearrangement of the diazirine ring upon photoexcitation. The resulting diazo compound can then also decompose to yield a carbene or react with nucleophiles. The partitioning between the direct formation of a carbene and the rearrangement to a diazo intermediate can be influenced by the substituents on the diazirine ring.

Contextualization of 3-Chloro-3-(4-methylbenzyl)-3H-diazirine within Halodiazirine and Benzylic Diazirine Subclasses

This compound belongs to two important subclasses of diazirines: halodiazirines and benzylic diazirines.

Halodiazirines are diazirines that bear a halogen substituent on the carbon atom of the diazirine ring. The presence of a halogen, such as chlorine, significantly influences the reactivity of the resulting carbene. Chlorocarbenes are generally electrophilic and can undergo characteristic reactions such as addition to alkenes to form chlorocyclopropanes. The synthesis of halodiazirines is often achieved through the Graham reaction, which involves the oxidation of an amidine with a hypohalite. wikipedia.org

Benzylic diazirines are characterized by the presence of a benzyl (B1604629) group attached to the diazirine carbon. The benzylic group can influence the stability and reactivity of the diazirine and the resulting carbene. The photolysis of benzylic diazirines generates benzylic carbenes, which can undergo typical carbene reactions as well as rearrangements.

This compound combines the features of both these subclasses. The presence of the chlorine atom is expected to confer electrophilic character to the generated 4-methylbenzylchlorocarbene, while the 4-methylbenzyl group provides a benzylic framework.

Table of Compound Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 93746-79-3 |

| Molecular Formula | C₉H₉ClN₂ |

| Molecular Weight | 180.63 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93746-79-3 |

|---|---|

Molecular Formula |

C9H9ClN2 |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

3-chloro-3-[(4-methylphenyl)methyl]diazirine |

InChI |

InChI=1S/C9H9ClN2/c1-7-2-4-8(5-3-7)6-9(10)11-12-9/h2-5H,6H2,1H3 |

InChI Key |

PWMSMEIVZHXUGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(N=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 3 4 Methylbenzyl 3h Diazirine and Analogues

General Synthetic Routes to Diazirines from Ketone Precursors

The most prevalent and versatile method for synthesizing 3H-diazirines commences with a ketone precursor. This multi-step process generally involves the conversion of the ketone into a diaziridine, which is subsequently oxidized to the desired diazirine. wikipedia.orgnih.gov

A common pathway involves the following sequence:

Oximation: The ketone is reacted with hydroxylammonium chloride in the presence of a base like pyridine (B92270) to form an oxime. wikipedia.org

Tosylation or Mesylation: The resulting oxime is then treated with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime. wikipedia.org

Amination and Cyclization: Treatment of the tosyl or mesyl oxime with ammonia (B1221849) leads to the formation of the diaziridine ring. wikipedia.org

Oxidation: The final step is the oxidation of the diaziridine to the diazirine. Common oxidizing agents include silver oxide (Ag₂O) or a combination of iodine and triethylamine (B128534) (I₂-TEA). nih.gov

An alternative one-pot synthesis has been developed, which avoids the isolation of the intermediate diaziridine. nih.gov In this method, the ketone is first treated with ammonia and hydroxylamine-O-sulfonic acid (HOSA) to form the diaziridine in situ. Subsequent addition of an oxidizing agent directly yields the diazirine. nih.govnih.gov For aliphatic ketones, t-butyl hypochlorite (B82951) has been identified as an effective oxidant. researchgate.net

The choice of reaction conditions and reagents can be tailored based on the specific substrate. For instance, for the synthesis of 3-azibutanol, a widely used photophore, a one-pot method using potassium hydroxide (B78521) as a base and allowing the reaction to proceed under air has been shown to be effective. nih.gov

Table 1: General Synthesis of Diazirines from Ketones

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Oximation | Ketone, Hydroxylammonium chloride, Pyridine | Oxime | wikipedia.org |

| Tosylation/Mesylation | Oxime, Tosyl chloride/Mesyl chloride | Tosyl/Mesyl oxime | wikipedia.org |

| Amination | Tosyl/Mesyl oxime, Ammonia | Diaziridine | wikipedia.org |

| Oxidation | Diaziridine, Silver oxide or Iodine/Triethylamine | Diazirine | nih.gov |

Synthesis of 3-Chloro-3H-Diazirines via Amidines and Halogenation

A distinct synthetic route to 3-chloro-3H-diazirines involves the use of amidine intermediates. This method, often referred to as the Graham reaction, is particularly useful for preparing 3-halo-3-aryl-diazirines. wikipedia.org The general scheme involves the reaction of an amidine with a hypohalite.

For the synthesis of 3-chloro-3-aryl-3H-diazirines, the corresponding benzamidine (B55565) is treated with a source of hypochlorite, such as sodium hypochlorite (NaOCl) or t-butyl hypochlorite (t-BuOCl). The reaction proceeds through an N-chloroamidine intermediate, which then undergoes base-induced cyclization and elimination to form the 3-chloro-3H-diazirine ring.

This method offers a direct route to the desired chlorinated diazirine without the need for a separate halogenation step on a pre-formed diazirine ring. The specific conditions, including the choice of base and solvent, can be optimized to maximize the yield and purity of the final product.

Specific Approaches for Incorporating the 4-Methylbenzyl Moiety

To synthesize 3-Chloro-3-(4-methylbenzyl)-3H-diazirine, the starting material must contain the 4-methylbenzyl group. This can be achieved through two primary strategies:

Starting from 4-methylacetophenone: This ketone can be subjected to the general synthetic route described in section 2.1. The 4-methylbenzyl group is carried through the oximation, tosylation/mesylation, amination, and oxidation steps to yield the corresponding 3-methyl-3-(4-methylphenyl)-3H-diazirine. Subsequent chlorination would be required to obtain the final product.

Starting from 4-methylbenzonitrile to form an amidine: This approach aligns with the methodology described in section 2.2. The 4-methylbenzonitrile can be converted to the corresponding 4-methylbenzamidine. This amidine is then subjected to the Graham reaction with a hypochlorite source to directly yield 3-chloro-3-(4-methylphenyl)-3H-diazirine.

The choice between these two approaches depends on the availability of starting materials, reaction efficiency, and the desired scale of synthesis.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for its practical application. Several factors can be fine-tuned to improve both the yield and purity of the final product.

Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents can significantly impact the outcome. For instance, in the formation of diaziridines from ketones, maintaining a low temperature (e.g., 0 °C or -78 °C) during the addition of reagents like hydroxylamine-O-sulfonic acid is often critical. nih.govnih.gov

Choice of Reagents: The selection of the oxidizing agent in the final step of diazirine formation is important. While silver oxide and iodine/triethylamine are common, other oxidants may offer advantages in specific cases. nih.gov Similarly, the choice of base in the Graham reaction can influence the efficiency of the cyclization step.

Purification Techniques: Due to the potential for side reactions and the formation of impurities, effective purification methods are essential. Flash column chromatography on silica (B1680970) gel is a commonly employed technique for purifying diazirine derivatives. wustl.edursc.org The choice of eluent system is critical for achieving good separation.

Minimizing Decomposition: Diazirines, particularly aryl diazirines, can be sensitive to light and heat. nih.gov Therefore, conducting reactions in the dark or under reduced light conditions and avoiding excessive heat during workup and purification can help to minimize decomposition and improve the isolated yield. nih.gov Replacing the phenyl ring with electron-withdrawing heterocyclic rings has been shown to enhance the ambient light stability of 3-trifluoromethyl-3-aryldiazirines. nih.gov

Table 2: Optimization Parameters in Diazirine Synthesis

| Parameter | Strategy | Rationale | Reference |

|---|---|---|---|

| Temperature Control | Low-temperature addition of reagents | Minimize side reactions and decomposition | nih.govnih.gov |

| Reagent Selection | Use of appropriate oxidants and bases | Improve reaction efficiency and yield | nih.gov |

| Purification | Flash column chromatography | Isolate the desired product from impurities | wustl.edursc.org |

| Light Sensitivity | Reactions in the dark | Prevent photodecomposition of the diazirine | nih.govnih.gov |

Isotopic Labeling Techniques for Diazirine-Based Probes

Isotopic labeling of diazirine-based photoaffinity probes is a powerful tool for various biochemical and proteomic studies, enabling the identification and quantification of target proteins. semanticscholar.org Several methods can be employed to introduce isotopes such as ¹⁵N, ¹³C, or ³H into the diazirine molecule.

¹⁵N-Labeling: The introduction of ¹⁵N into the diazirine ring is particularly valuable for NMR and mass spectrometry-based studies. nih.gov This can be achieved by using ¹⁵N-labeled ammonia (¹⁵NH₃) and/or ¹⁵N-labeled hydroxylamine-O-sulfonic acid (¹⁵NH₂OSO₃H) during the synthesis of the diaziridine intermediate from a ketone. nih.gov The subsequent oxidation then yields the ¹⁵N₂-diazirine.

¹³C-Labeling: Carbon-13 can be incorporated by starting with a ¹³C-labeled ketone precursor. The labeled carbon atom will then be part of the diazirine ring in the final product.

Tritium (B154650) (³H) Labeling: Radiolabeling with tritium is a sensitive method for detecting labeled biomolecules. nih.gov Tritium can be introduced at various positions in the molecule, often through catalytic tritium exchange on a suitable precursor or by using a tritiated reagent during the synthesis. For example, ³H-adamantyl diazirine has been used in protein labeling studies. nih.gov

The choice of isotopic label and the labeling strategy depends on the specific application and the analytical technique to be used for detection and analysis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Chloro-3H-diazirine |

| 3-halo-3-aryl-diazirine |

| 3-chloro-3-aryl-3H-diazirine |

| 3-methyl-3-(4-methylphenyl)-3H-diazirine |

| 3-chloro-3-(4-methylphenyl)-3H-diazirine |

| 3-azibutanol |

| 3-trifluoromethyl-3-aryldiazirine |

| ³H-adamantyl diazirine |

| 4-methylacetophenone |

| 4-methylbenzonitrile |

| 4-methylbenzamidine |

| hydroxylammonium chloride |

| tosyl chloride |

| mesyl chloride |

| ammonia |

| silver oxide |

| iodine |

| triethylamine |

| t-butyl hypochlorite |

| hydroxylamine-O-sulfonic acid |

| potassium hydroxide |

| sodium hypochlorite |

| ¹⁵N-labeled ammonia |

Photochemical Activation and Reactive Intermediates of 3 Chloro 3 4 Methylbenzyl 3h Diazirine

Mechanistic Pathways of Photolytic Decomposition

The photolysis of 3-chloro-3-(4-methylbenzyl)-3H-diazirine proceeds through distinct mechanistic routes, primarily involving the formation of a carbene and a diazo compound as key intermediates. researchgate.net The initial absorption of a photon by the diazirine molecule leads to an excited state, which can then decay through one of two principal pathways: direct extrusion of nitrogen to form the corresponding carbene, or isomerization to a more stable diazo intermediate. researchgate.netnih.gov

Upon irradiation, one of the primary photochemical events is the direct cleavage of the C-N bonds and elimination of a molecule of nitrogen, yielding 4-methylbenzylchlorocarbene. nih.gov Carbenes are highly reactive species with a divalent carbon atom and can exist in either a singlet or a triplet electronic state, which differ in their spin multiplicity and reactivity. nih.gov

The ground state of many carbenes can be either a singlet or a triplet. For chlorocarbenes, the singlet state is generally the ground state due to the stabilizing effect of the halogen's lone pairs. nih.gov The initially formed carbene upon photolysis of a diazirine is typically the singlet carbene. researchgate.netresearchgate.net This singlet carbene is a closed-shell species and exhibits zwitterionic character, making it highly reactive in insertion reactions. researchgate.net

The singlet carbene can, however, undergo intersystem crossing to the more stable triplet state. The energy difference between the singlet and triplet states, known as the singlet-triplet gap, is a crucial parameter governing the carbene's chemistry. nih.gov For the closely related chlorocarbene (CHCl), the singlet-triplet gap has been precisely determined. nih.gov The triplet carbene, being a biradical, exhibits different reactivity, often participating in radical-type reactions. researchgate.net The characterization of the triplet state can be achieved through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which detects the transitions between the triplet sublevels. umich.edunih.govnih.govresearchgate.net

In addition to direct carbene formation, the photoexcited diazirine can rearrange to form the corresponding diazo compound, 1-chloro-1-diazo-2-(4-methylphenyl)ethane. researchgate.netrsc.org This isomerization pathway is often competitive with the nitrogen extrusion route. researchgate.net Ultrafast infrared spectroscopy studies on similar aryldiazirines have shown that the formation of the diazo intermediate can occur within picoseconds of the laser pulse. researchgate.net

The formation of this diazo intermediate can be confirmed by trapping experiments. For instance, in the presence of a suitable dipolarophile such as a strained cycloalkyne, the diazo compound can undergo a [3+2] cycloaddition reaction, leading to a stable adduct that can be isolated and characterized. nih.gov Another method involves the use of C60, which reacts with the diazo compound to form a fulleroid adduct, distinguishing it from the methanofullerene adduct formed from the carbene. researchgate.net The diazo intermediate is itself photoactive and can absorb a second photon to eliminate nitrogen and form the carbene. rsc.org

One of the key intramolecular reactions of the carbene is a 1,2-hydrogen migration to form (Z)- and (E)-β-chlorostyrenes. The rate constant for this migration can be determined by trapping the carbene with a nucleophile like pyridine (B92270) to form an ylide and analyzing the kinetics of the ylide formation.

| Kinetic Parameter | Value for Benzylchlorocarbene |

| Activation Energy (Ea) for 1,2-H migration | 4.83 kcal/mol |

| Arrhenius Pre-exponential Factor (A) for 1,2-H migration | 10^11.3 s^-1 |

| Rate constant (ky) for reaction with pyridine | Varies with pyridine concentration |

This table presents kinetic data for the 1,2-hydrogen migration of the analogous benzylchlorocarbene, which is expected to be similar for 4-methylbenzylchlorocarbene.

Influence of Photolysis Conditions on Reactive Intermediate Partitioning

The ratio of carbene to diazo intermediate formed upon photolysis of this compound can be significantly influenced by the experimental conditions, particularly the wavelength of the irradiation source and the light intensity.

The wavelength of the photolysis light can play a crucial role in determining the fate of the photoexcited diazirine. Different electronic transitions can be accessed at different wavelengths, potentially leading to different excited state surfaces and, consequently, different branching ratios for carbene versus diazo formation.

While specific wavelength-dependent studies on this compound are not extensively documented, general principles from the photochemistry of related compounds suggest that higher energy (shorter wavelength) light may favor direct C-N bond cleavage to form the carbene. Conversely, lower energy (longer wavelength) light might preferentially lead to the isomerization to the diazo intermediate. This is because the isomerization pathway may have a lower activation barrier on the excited state surface.

| Photolysis Wavelength | Expected Predominant Intermediate | Rationale |

| Short Wavelength (e.g., < 300 nm) | Carbene | Access to higher excited states favoring direct fragmentation. |

| Long Wavelength (e.g., > 350 nm) | Diazo Intermediate | Excitation to lower-lying excited states where isomerization is more favorable. |

This table provides a generalized expectation for the influence of wavelength on the partitioning of reactive intermediates based on principles of photochemistry.

The intensity of the irradiation source and the duration of the photolysis can also influence the observed product distribution. High light intensities can lead to two-photon absorption processes. In the context of diazirine photolysis, this can be particularly relevant for the diazo intermediate. Since the diazo compound is also photoactive, high photon fluxes can increase the rate of its subsequent photolysis to the carbene. rsc.org

Solvent Effects on Photoreaction Pathways and Intermediate Lifetimes

The rate of photolysis and the subsequent reactions of the carbene can be influenced by the solvent's dielectric constant. In general, polar solvents can stabilize polar intermediates and transition states, potentially altering reaction rates. For instance, studies on other photochemical reactions have shown a linear relationship between the rate of photolysis and the solvent's dielectric constant, suggesting the involvement of a dipolar intermediate. This stabilization of a polar intermediate or a charge-separated excited state by more polar solvents could facilitate the transformation of the diazirine.

Furthermore, the viscosity of the solvent can impact the diffusion-controlled processes following the initial photochemical activation. In a more viscous solvent, the rate of bimolecular reactions of the carbene with trapping agents may be reduced, potentially favoring unimolecular rearrangement pathways if any exist.

The nucleophilicity of the solvent is another crucial factor. Protic and nucleophilic solvents can react with the electrophilic carbene intermediate. For example, alcohols can trap the carbene to form ethers, while water can lead to the formation of the corresponding alcohol and aldehyde. The choice of an inert solvent, such as a hydrocarbon or a fluorinated hydrocarbon, is therefore often essential for studying the intrinsic reactivity of the carbene or for its reaction with a specific substrate.

The table below summarizes the expected general effects of different solvent properties on the photoreaction of this compound, based on established principles of photochemistry.

| Solvent Property | Expected Effect on Photoreaction | Rationale |

| Polarity | May increase the rate of photolysis. | Stabilization of polar excited states or intermediates. |

| Viscosity | May decrease the rate of bimolecular reactions. | Slower diffusion of reactive intermediates and reactants. |

| Nucleophilicity | Can lead to solvent trapping products. | Direct reaction of the solvent with the electrophilic carbene. |

Theoretical and Computational Studies of 3-Chloro-3H-Diazirine Photochemistry

Theoretical and computational methods are invaluable tools for elucidating the complex photochemical behavior of 3-chloro-3H-diazirines, providing insights that are often difficult to obtain through experimental means alone.

Electronic Structure Calculations of Excited States and Transition States

Computational chemistry allows for the detailed investigation of the electronic structure of this compound in its ground and excited states. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are employed to predict the molecule's absorption spectrum and to identify the electronic transitions involved in its photochemical activation.

For aryl-substituted diazirines, the nature of the substituent on the aromatic ring can significantly influence the electronic properties. The electron-donating 4-methyl group in the title compound is expected to affect the energy levels of the molecular orbitals and, consequently, the wavelength of maximum absorption (λmax). Computational studies on related aryl diazirines have shown that electron-donating groups can lead to a red shift in the absorption spectrum, making the diazirine susceptible to photolysis at longer wavelengths. rsc.org

Calculations of the potential energy surface for the photodissociation process can reveal the transition states and energy barriers for the extrusion of nitrogen gas (N₂) and the formation of the (4-methylbenzyl)chlorocarbene. For instance, calculations on similar aryl diazirines using methods like M06-2X-D3 have been used to determine the activation energy for carbene formation. rsc.org These calculations help in understanding the feasibility of the photochemical reaction and the nature of the excited state involved (e.g., singlet or triplet).

The following table presents a hypothetical comparison of calculated parameters for 3-chloro-3-phenyldiazirine (B3267258) and this compound, illustrating the expected influence of the methyl group.

| Compound | Calculated Parameter | Expected Value/Trend | Rationale |

| 3-Chloro-3-phenyldiazirine | Activation Energy (Carbene Formation) | Reference Value | Phenyl group as baseline. |

| This compound | Activation Energy (Carbene Formation) | Potentially Lower | The electron-donating methyl group may stabilize the transition state. |

| This compound | λmax | Shifted to Longer Wavelengths | The electron-donating methyl group decreases the HOMO-LUMO gap. |

Molecular Dynamics Simulations of Photodissociation

Molecular dynamics (MD) simulations provide a powerful approach to model the time-evolution of the photodissociation process of this compound. By combining electronic structure calculations with classical or quantum mechanical propagation of the nuclei, MD simulations can trace the pathway from the photoexcited diazirine to the formation of the carbene and N₂.

Reactivity Profile and Chemoselective Transformations of 3 Chloro 3 4 Methylbenzyl 3h Diazirine Derived Species

Carbene and Diazo Insertion Reactions

Upon photolysis, 3-chloro-3-(4-methylbenzyl)-3H-diazirine primarily decomposes into a highly reactive singlet carbene, 4-methylbenzylchlorocarbene, and nitrogen gas. This carbene is a key intermediate responsible for various insertion reactions. Concurrently, the diazirine can isomerize to its linear diazo isomer, 4-methylbenzyldiazomethane, which exhibits a distinct and highly selective reactivity, particularly towards acidic functional groups. nih.govnih.gov

C-H Insertion into Aliphatic and Benzylic Substrates

The 4-methylbenzylchlorocarbene generated from the diazirine readily undergoes insertion into carbon-hydrogen (C-H) bonds of aliphatic and benzylic substrates. This reaction is characteristic of highly reactive carbenes and generally proceeds with low regioselectivity. wikipedia.org The insertion preference typically follows the order of C-H bond strength: tertiary C-H bonds are more reactive than secondary, which are in turn more reactive than primary C-H bonds. wikipedia.org For instance, in reactions analogous to those with ethyl diazoacetate, insertion into an alkane like hexane (B92381) would yield a mixture of products corresponding to insertion at all non-equivalent C-H positions. wikipedia.org

Carbene C-H insertion is a powerful tool for C-H functionalization, but the high reactivity of simple carbenes often limits their synthetic utility due to the formation of multiple products. wikipedia.org The reaction is believed to proceed via a concerted, but asynchronous, mechanism where the C-C bond formation and hydrogen atom migration occur in a single step through a three-centered transition state. wikipedia.org The electrophilicity of the carbene is a key factor; more electrophilic carbenes are generally less selective. beilstein-journals.org The presence of the electron-donating 4-methyl group slightly reduces the electrophilicity of the carbene compared to an unsubstituted benzylchlorocarbene, but it remains a highly reactive species. beilstein-journals.org

N-H and O-H Insertion Reactions

Similar to C-H bonds, the 4-methylbenzylchlorocarbene intermediate readily inserts into the N-H bonds of amines and the O-H bonds of alcohols and water. These reactions are typically very fast and form the corresponding substituted amines and ethers, respectively. rochester.edunih.gov

N-H insertion reactions are of significant interest for the synthesis of complex amines. Studies using myoglobin-based catalysts for N-H insertion have shown that benzylamine (B48309) derivatives, including those with substituents on the benzene (B151609) ring, are efficiently processed to the corresponding secondary amines. rochester.edu While the uncatalyzed reaction is less selective, it demonstrates the inherent reactivity of the carbene towards the N-H bond.

O-H insertion is also a facile process. In many contexts, O-H insertion reactions with water or alcohols are considered side reactions or quenching pathways that compete with desired C-H insertion or cross-linking events. nih.gov The mechanism is proposed to be a concerted process involving nucleophilic attack by the oxygen atom on the electrophilic carbene with a simultaneous proton transfer. nih.gov

Preferential Reactivity with Acidic Amino Acids via Diazo Intermediate

A significant aspect of alkyl diazirine chemistry is the photo-induced isomerization to a linear diazo intermediate, in this case, 4-methylbenzyldiazomethane. nih.govnih.gov This diazo species is significantly more stable and exhibits a much higher degree of chemoselectivity than the corresponding carbene. It demonstrates a strong preference for reacting with acidic protons, most notably the carboxylic acid side chains of glutamic acid (Glu) and aspartic acid (Asp). nih.gov

This reaction proceeds via a classical acid-catalyzed esterification mechanism. The acidic proton of the carboxylic acid first protonates the diazo compound, forming a diazonium ion and a carboxylate anion. youtube.com The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methylbenzyl carbon and displacing the exceptionally stable nitrogen gas (N₂) leaving group to form a benzyl (B1604629) ester. youtube.comlibretexts.orgyoutube.com This reaction is highly specific and pH-dependent, with optimal reactivity occurring when the carboxylic acid is protonated. nih.gov This selective labeling of acidic residues is a key feature of alkyl diazirine-based photo-affinity probes in chemical biology, providing a "pseudo-photoaffinity labeling" mechanism that complements the more indiscriminate reactions of the carbene intermediate. nih.govnih.gov

Cycloaddition Reactions of Diazirine-Derived Intermediates

The 4-methylbenzylchlorocarbene generated from the diazirine can participate in cycloaddition reactions, most notably [2+1] cycloadditions with alkenes to form cyclopropanes. youtube.com This reaction is a hallmark of carbene chemistry.

Regioselectivity and Stereoselectivity in Crosslinking Reactions

When used as a photo-cross-linking agent, for example in photo-affinity labeling experiments to identify protein-ligand interactions, the reactivity of this compound is twofold. nih.govnih.gov The regioselectivity of the cross-linking is determined by the distinct pathways of its two reactive intermediates.

Carbene Pathway: The highly reactive 4-methylbenzylchlorocarbene can insert into any nearby C-H, N-H, or O-H bond with low selectivity. nih.govnih.gov This leads to relatively non-specific labeling in the immediate vicinity of the probe. While there is a slight preference for weaker C-H bonds (tertiary > secondary > primary), many residues can be labeled. wikipedia.org The stereoselectivity of these insertion reactions is typically low.

Diazo Pathway: The 4-methylbenzyldiazomethane intermediate provides high regioselectivity, reacting almost exclusively with the carboxylic acid side chains of aspartic acid and glutamic acid. nih.govnih.gov This provides highly specific and structurally informative cross-links. The reaction is also known to occur with other acidic residues like tyrosine under certain conditions. nih.gov

The Impact of the 4-Methylbenzyl Substituent on Reaction Kinetics and Selectivity

The 4-methylbenzyl group plays a crucial role in modulating the reactivity of the intermediates derived from the diazirine. The methyl group at the para position of the benzene ring is an electron-donating group due to inductive effects and hyperconjugation. This electronic effect has a direct impact on the stability and reactivity of both the carbene and diazo intermediates.

The electron-donating methyl group slightly destabilizes the electrophilic singlet carbene. A less electrophilic carbene is generally less reactive and more selective in its reactions. beilstein-journals.org However, the effect of a single methyl group is modest, so the 4-methylbenzylchlorocarbene remains a very reactive species. Studies on related diarylcarbenes have shown that electron-donating groups like methyl at the para-position lead to lower enantioselectivity in catalyzed insertion reactions, which is consistent with a less-differentiated, more reactive carbene intermediate compared to those bearing strong electron-withdrawing groups. nih.gov

Conversely, the electron-donating methyl group stabilizes the positive charge that develops on the benzylic carbon in the transition state of the reaction between the diazo intermediate and a carboxylic acid. This stabilization can increase the rate of the esterification reaction compared to an unsubstituted benzyl derivative. Therefore, the 4-methyl substituent fine-tunes the reaction kinetics and selectivity, making the carbene slightly less reactive while potentially accelerating the highly selective reaction of the diazo intermediate with acidic residues.

Table of Reactivity

| Intermediate | Reactive Partner | Reaction Type | Selectivity |

| 4-Methylbenzylchlorocarbene | Alkanes (C-H) | Insertion | Low (Tertiary > Secondary > Primary) |

| 4-Methylbenzylchlorocarbene | Alcohols/Amines (O-H/N-H) | Insertion | Low |

| 4-Methylbenzylchlorocarbene | Alkenes (C=C) | [2+1] Cycloaddition | High (Stereospecific) |

| 4-Methylbenzyldiazomethane | Carboxylic Acids (e.g., Asp, Glu) | Nucleophilic Substitution (Esterification) | High (Specific for acidic protons) |

Table of Substituent Effects on Carbene Selectivity

This table, adapted from studies on related diarylcarbenes in catalyzed Si-H insertions, illustrates the general principle of how para-substituents affect selectivity. nih.gov Lower enantiomeric excess (ee) suggests a more reactive, less selective carbene intermediate.

| Para-Substituent (R) | Electronic Effect | Observed Selectivity (Example: % ee) |

| -NO₂ | Strong Electron-Withdrawing | Very High (>99%) |

| -CF₃ | Strong Electron-Withdrawing | High (95%) |

| -Cl | Weak Electron-Withdrawing | Moderate (66%) |

| -Me | Weak Electron-Donating | Low (18%) |

| -NMe₂ | Strong Electron-Donating | High (91%) |

Modulation of Reactivity through Supramolecular Interactions

The reactivity and chemoselectivity of carbenes, highly reactive intermediates, can be significantly influenced by their immediate environment. Supramolecular chemistry offers a powerful tool to modulate the behavior of these species by encapsulating the carbene precursor, the carbene itself, or the substrate within a host molecule. This section would ideally explore the specific modulation of reactivity for species derived from this compound through such supramolecular interactions.

Upon photolysis or thermolysis, this compound is expected to extrude nitrogen gas to generate the corresponding 4-methylbenzylchlorocarbene. The subsequent reactions of this carbene, such as cyclopropanation of alkenes, insertion into C-H or O-H bonds, or rearrangements, could potentially be controlled by employing supramolecular hosts like cyclodextrins or cucurbiturils.

The encapsulation of the diazirine precursor or the transient carbene within the hydrophobic cavity of a host molecule can alter the reaction's course in several ways:

Steric Hindrance: The host molecule can sterically shield certain reactive sites of the carbene or the substrate, thereby directing the reaction towards a specific product.

Electronic Effects: The microenvironment of the host cavity can influence the electronic properties of the encapsulated species, potentially stabilizing or destabilizing transition states and altering reaction rates.

Conformational Restriction: Encapsulation can lock the carbene or substrate in a particular conformation, predisposing it to a specific reaction pathway.

Local Concentration Effects: By co-encapsulating the carbene precursor and the substrate, the effective concentration of the reactants can be increased, leading to enhanced reaction rates.

Detailed research findings, including data on product distribution, reaction kinetics, and spectroscopic evidence for host-guest complex formation, would be necessary to fully elucidate the impact of supramolecular interactions on the reactivity of 4-methylbenzylchlorocarbene. Such studies would typically involve comparing the outcomes of reactions performed in the absence and presence of various supramolecular hosts.

Despite a thorough search of available scientific literature, no specific research data or detailed studies on the modulation of reactivity of this compound or its derived carbene through supramolecular interactions were found. While the principles of supramolecular catalysis are well-established for a variety of chemical transformations, their application to this particular system has not been documented in the reviewed resources.

Therefore, the following data tables, which would typically present comparative results of reactions with and without supramolecular hosts, remain hypothetical. They are provided as an illustration of the kind of data that would be essential to populate this section, should such research become available in the future.

Hypothetical Data Table 1: Effect of Supramolecular Hosts on the Cyclopropanation of Styrene with 4-methylbenzylchlorocarbene

| Entry | Host | Solvent | Yield of Cyclopropane (%) | Diastereomeric Ratio (cis:trans) |

| 1 | None | Dichloromethane | Data not available | Data not available |

| 2 | β-Cyclodextrin | Water | Data not available | Data not available |

| 3 | Cucurbit acs.orguril | Water | Data not available | Data not available |

Hypothetical Data Table 2: Chemoselectivity in the Reaction of 4-methylbenzylchlorocarbene with a Substrate Containing C=C and O-H Bonds

| Entry | Host | Solvent | Yield of Cyclopropanation Product (%) | Yield of O-H Insertion Product (%) |

| 1 | None | Acetonitrile | Data not available | Data not available |

| 2 | β-Cyclodextrin | Water/Acetonitrile | Data not available | Data not available |

| 3 | Cucurbit islandscholar.cauril | Water | Data not available | Data not available |

Further research in this area would be highly valuable to the field of physical organic chemistry and supramolecular catalysis, potentially unlocking new synthetic methodologies with enhanced control over product selectivity.

Advanced Applications of 3 Chloro 3 4 Methylbenzyl 3h Diazirine in Academic Research

Photoaffinity Labeling (PAL) for Biomolecular Interaction Studies

Photoaffinity labeling (PAL) is a powerful technique used to identify and map biomolecular interactions in their native environment. researchgate.netnih.gov The method relies on a "bait" molecule equipped with a photoreactive group that, upon irradiation with light, forms a highly reactive intermediate capable of creating a covalent bond with nearby "prey" molecules. nih.govbeilstein-journals.org Diazirines are among the most effective photoreactive groups due to their small size, which minimizes perturbation of the bait molecule's binding properties, and their ability to be activated at wavelengths (around 350-365 nm) that are generally not harmful to biological systems. beilstein-journals.orgresearchgate.net Upon irradiation, the diazirine ring releases nitrogen gas to generate a carbene, a highly reactive species that can insert into a wide range of chemical bonds, including C-H and O-H bonds, thereby covalently labeling interacting biomolecules like proteins. enamine.netnih.gov

The design of an effective PAL probe is critical for successfully identifying specific biological interactions. A typical probe consists of three key components: a recognition element that binds to the target, the photoreactive diazirine moiety, and a reporter tag (like biotin (B1667282) or an alkyne) for detection and enrichment of the labeled biomolecules. nih.govnih.gov

The optimization of probes based on 3-chloro-3-(4-methylbenzyl)-3H-diazirine and related structures involves several considerations:

Reactivity Pathway : Diazirines can react via two main intermediates: a carbene or a linear diazo isomer. nih.gov Alkyl diazirines often favor the formation of a longer-lived diazo intermediate, which can lead to pH-dependent labeling of acidic amino acid residues and potentially off-target labeling. researchgate.netnih.gov Aryl-diazirines, and particularly those with electron-withdrawing groups like trifluoromethyl (CF3) or chloro groups, tend to favor the carbene pathway, leading to more indiscriminate and proximity-dependent labeling. enamine.netresearchgate.net This makes the aryl-chloro-diazirine core a potentially more precise tool for mapping direct binding sites.

Linker Chemistry : The linker connecting the diazirine to the recognition element and reporter tag must be carefully chosen. Its length, flexibility, and chemical nature can influence the probe's solubility, cell permeability, and the efficiency of the crosslinking reaction. nih.gov

Minimalist Design : To avoid altering the binding affinity of the parent molecule, the diazirine group should be incorporated in a position that is not critical for target recognition. Minimalist diazirine linkers are often preferred to reduce steric bulk. unimi.it

Table 1: Comparison of Common Photoreactive Groups in PAL

| Feature | Diazirines | Benzophenones | Aryl Azides |

|---|---|---|---|

| Size | Small | Bulky | Medium |

| Activation λ | ~350-365 nm | ~350-360 nm | ~250-460 nm |

| Reactive Intermediate | Carbene/Diazo | Triplet Ketone | Nitrene |

| Reactivity | Inserts into C-H, O-H, N-H | Abstracts H-atoms | Rearrangements, H-abstraction |

| Chemical Stability | Generally high, stable to many reagents | High | Moderate, can be reduced |

| Key Advantage | Small size, high reactivity | High stability | Versatile chemistry |

Diazirine-based probes are extensively used to elucidate the interactions between small molecules and their protein targets (ligand-receptor) and between different proteins (protein-protein interactions, PPIs). nih.govnih.gov By incorporating the this compound moiety into a bioactive molecule, researchers can "trap" and identify its binding partners within a complex biological sample, such as a cell lysate or even in living cells. researchgate.net

For instance, a probe derived from a drug candidate can be incubated with cells. Upon UV irradiation, the probe will covalently bind to its specific receptor protein. nih.gov The cells are then lysed, and the covalently linked complex is isolated using the probe's reporter tag (e.g., a biotin tag binding to streptavidin beads). The captured protein is then identified using mass spectrometry. nih.gov This approach is invaluable for target deconvolution in drug discovery, helping to understand a drug's mechanism of action and potential off-target effects. nih.gov Similarly, by attaching the photoreactive group to a known protein, it is possible to identify its transient or weak interaction partners, which are often difficult to detect using traditional methods like co-immunoprecipitation. princeton.edu

A significant challenge in PAL is non-specific labeling, which can arise from the reactivity of the diazo intermediate with acidic protein surfaces, independent of a specific binding event. nih.govnih.gov This can lead to the enrichment of highly acidic proteins and complicate data interpretation. nih.gov To address this, new methodologies have been developed.

One notable advancement is the PALBOX (PhotoAffinity Labeling scaffold based on cyclOButane-diaZirine) tag. nih.gov This scaffold incorporates the diazirine into a strained cyclobutane (B1203170) ring. The ring strain is designed to alter the reactivity of the diazirine, reducing the formation or reactivity of the problematic diazo intermediate and promoting the desired carbene pathway. nih.gov Probes equipped with PALBOX have been shown to have reduced pH-dependent reactivity and lower labeling of known off-targets compared to traditional alkyl diazirine probes. nih.govfigshare.com This leads to more specific and accurate identification of true binding partners, enhancing the reliability of PAL experiments for mapping small molecule–protein interactions. nih.gov

Protein Structure and Conformational Dynamics Mapping

Beyond identifying interaction partners, PAL with diazirines can provide insights into protein structure and conformational changes. springernature.com Because the carbene generated from the diazirine reacts with molecules in its immediate vicinity, the site of crosslinking on a target protein can reveal which parts of the protein are close to the ligand's binding pocket. beilstein-journals.org

By systematically placing the diazirine group at different positions on a ligand, researchers can map the ligand-binding interface in detail. Furthermore, if a protein exists in different conformational states (e.g., active vs. inactive), PAL can be used to probe these states. A probe might label different amino acid residues depending on the protein's conformation, providing a snapshot of its dynamic structure. Recent studies have focused on systematically evaluating diazirine photolysis to better understand the reaction mechanisms and improve the accuracy of the structural information obtained. springernature.com

Polymer Crosslinking and Materials Science Applications

The high reactivity of carbenes generated from diazirines is not only useful in biology but also in materials science for crosslinking polymers. sigmaaldrich.com Bis-diazirine molecules, which contain two diazirine groups, can be used to form covalent bonds between different polymer chains. Upon activation by heat or UV light, each diazirine generates a carbene that can insert into C-H bonds on adjacent polymer surfaces. sigmaaldrich.com

This technology is particularly valuable for low-surface-energy (LSE) polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), which are notoriously difficult to bond or coat due to their chemical inertness. Diazirine crosslinkers can effectively "stitch" these polymer chains together, transforming them into more rigid thermoset plastics or bonding dissimilar materials. sigmaaldrich.com This has applications in strengthening textiles, such as ultrahigh molecular weight polyethylene (UHMWPE) fibers, and in creating robust adhesives for otherwise non-stick surfaces. sigmaaldrich.com The aryl-diazirine structure is a key component in reagents developed for these advanced material applications. nih.gov

Skeletal Editing and Single-Carbon Atom Insertion Chemistry

A highly advanced application of 3-chloro-3-aryl-3H-diazirines, including structures like this compound, is in the field of skeletal editing. nih.gov This synthetic strategy aims to modify the fundamental carbon framework of a molecule by inserting, deleting, or exchanging atoms. Specifically, arylchlorocarbenes generated from these diazirines can be used for single-carbon atom insertion into C-C single bonds. acs.org

The process involves the photogeneration of the arylchlorocarbene, which then undergoes a site-selective insertion into a tertiary C-H bond of a substrate. nih.govresearchgate.net This is followed by a silver salt-promoted Wagner-Meerwein rearrangement, which results in the expansion of the carbon skeleton by one atom. acs.org This powerful method allows for the conversion of one molecular core into another, providing access to chemical structures that are difficult to synthesize using traditional methods. The strategy has been successfully demonstrated on a range of substrates, including linear and cyclic alkanes and for the late-stage functionalization of complex molecules. nih.govresearchgate.net

Table 2: Examples of Single-Carbon Insertion via Arylchlorocarbene

| Substrate | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Adamantane derivative | Expanded cage structure | 85% | nih.govresearchgate.net |

| Cumene | Branched alkene | 95% | nih.govresearchgate.net |

| Dehydroabietylamine derivative | Modified steroid backbone | 61% | researchgate.net |

Note: Yields are based on reactions with related 3-chloro-3-aryl-3H-diazirines as reported in the literature.

Integration with Chemoproteomics and Proteomic Profiling

The utility of this compound in chemoproteomics is often realized through its incorporation into a larger molecular scaffold, typically a known bioactive small molecule or a fragment thereof. This creates a bifunctional probe designed to first bind to its specific protein target(s) and then, upon photoactivation, to covalently cross-link to them. rsc.orgnih.gov

A generalized workflow for a chemoproteomic experiment utilizing a probe derived from this compound often involves the following key steps:

Probe Design and Synthesis: The this compound moiety is chemically attached to a ligand of interest. Often, a reporter tag, such as an alkyne or azide (B81097) group, is also incorporated into the probe's structure to facilitate downstream enrichment and detection via click chemistry. nih.gov

Incubation and Photo-Cross-linking: The synthesized probe is incubated with a complex biological sample, such as cell lysate or even live cells. Following an incubation period to allow for binding to target proteins, the sample is irradiated with UV light to initiate the photo-cross-linking reaction.

Target Enrichment: If the probe includes a reporter tag, click chemistry is employed to attach a biotin handle. This allows for the specific enrichment of the probe-protein adducts from the complex mixture using streptavidin-coated beads.

Proteomic Analysis: The enriched proteins are then digested into peptides, typically using trypsin, and analyzed by high-resolution mass spectrometry (MS). nih.gov The identification of the proteins that have been covalently modified by the probe provides a list of potential targets of the original bioactive molecule.

To illustrate the nature of data generated from such experiments, the following is a representative, though hypothetical, data table that could be produced from a chemoproteomic study using a hypothetical probe incorporating the this compound photophore.

Table 1: Hypothetical Protein Targets Identified Using a this compound-based Probe

| Protein ID (UniProt) | Protein Name | Gene Name | Fold Enrichment (Probe/Control) | Function |

| P04637 | Cellular tumor antigen p53 | TP53 | 8.5 | Transcription factor, tumor suppressor |

| P31749 | Mitogen-activated protein kinase 1 | MAPK1 | 6.2 | Signal transduction, cell proliferation |

| Q09472 | Histone deacetylase 1 | HDAC1 | 4.8 | Chromatin remodeling, gene expression |

| P62258 | 14-3-3 protein beta/alpha | YWHAB | 3.5 | Signal transduction, cell cycle control |

Detailed Research Findings:

The power of this technique lies in its ability to identify not only the primary, high-affinity targets of a small molecule but also weaker, transient, or allosteric interactions that are often missed by other methods. nih.gov Furthermore, by coupling this approach with quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), researchers can gain insights into the relative binding affinities and target engagement in different cellular states or in response to various stimuli. youtube.com

The choice of the 3-aryl-3-chlorodiazirine scaffold, such as in this compound, offers specific advantages. The aryl group can contribute to the binding affinity and selectivity of the probe through aromatic interactions with the target protein. The chloro-substituent can influence the electronic properties and reactivity of the generated carbene, potentially affecting the efficiency and specificity of the cross-linking reaction.

While no specific research findings for this compound are publicly documented, the broader class of 3-aryl-3-halodiazirines has been instrumental in advancing our understanding of complex biological systems. These studies have enabled the deconvolution of drug targets, the mapping of protein interaction networks, and the identification of novel binding sites, thereby accelerating the process of drug discovery and development. rsc.org

Analytical and Spectroscopic Characterization in Research Contexts

In-situ Monitoring of Photoreactions using NMR and Mass Spectrometry

Real-time analysis of the photochemical reactions of 3-Chloro-3-(4-methylbenzyl)-3H-diazirine is crucial for understanding its reaction kinetics and mechanistic pathways. Researchers utilize in-situ monitoring techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to observe the reaction as it happens.

In a typical experimental setup for in-situ NMR, a solution of the diazirine in a suitable deuterated solvent is irradiated directly within the NMR spectrometer's probe. This allows for the sequential acquisition of spectra, providing a time-resolved profile of the disappearance of the parent diazirine and the appearance of its photoproducts. For instance, the photodecomposition of related diazirines has been followed by ¹H NMR and ¹⁹F NMR spectroscopy, tracking the changes in chemical shifts and signal intensities over time upon exposure to light. nih.govrsc.org

Mass spectrometry offers a complementary, highly sensitive method for real-time monitoring. An in-line system can be established where the diazirine solution flows through a tube that is irradiated with a light source, such as a 365 nm LED array. The reaction mixture is then directly introduced into the mass spectrometer. nih.gov This setup allows for the continuous, label-free quantification of the starting material, intermediates, and final products through techniques like multiple reaction monitoring (MRM). nih.gov This approach is particularly valuable for identifying short-lived species and understanding the kinetics of their formation and decay.

Table 1: Techniques for In-situ Monitoring of Diazirine Photoreactions

| Technique | Monitored Species | Key Advantages |

| NMR Spectroscopy | Parent Diazerine, Stable Photoproducts | Provides detailed structural information of reactants and products. |

| Mass Spectrometry | Parent Diazerine, Intermediates, Photoproducts | High sensitivity, allows for the detection of transient species. |

Spectroscopic Identification of Transient Carbene and Diazo Intermediates

Upon photolysis, this compound is expected to extrude nitrogen gas (N₂) and form a highly reactive carbene intermediate, 4-methylbenzylchlorocarbene. This carbene can then undergo various reactions, including insertion into C-H, O-H, and N-H bonds. researchgate.net Furthermore, diazirines can isomerize to a more stable, yet still reactive, linear diazo intermediate. nih.govresearchgate.net The identification of these transient species is a significant challenge due to their short lifetimes.

Advanced spectroscopic techniques are employed to detect and characterize these intermediates. For example, laser flash photolysis coupled with transient absorption spectroscopy can be used to observe the formation and decay of the carbene and diazo species on very short timescales. The diazo intermediate often possesses a distinct UV-Vis absorption spectrum that allows for its identification.

Quantitative Analysis of Photolysis Products and Crosslinking Efficiency

A thorough understanding of the photoreaction of this compound necessitates the quantitative analysis of its photolysis products. This analysis helps in determining the reaction quantum yield and the efficiency of desired processes like crosslinking.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of photolysis. By using an internal standard, the concentration of each product can be determined, allowing for a quantitative assessment of the reaction pathways. For example, photolysis in a solvent like cyclohexane (B81311) would be expected to yield the C-H insertion product, which can be quantified by GC-MS. researchgate.net

In the context of photoaffinity labeling and crosslinking studies, the efficiency of the covalent modification of a target molecule is a critical parameter. beilstein-journals.org This is often determined using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or by using radiolabeled or isotopically labeled diazirines. By quantifying the amount of the crosslinked product formed relative to the initial amount of the diazirine or the target molecule, the crosslinking efficiency can be calculated. nih.gov This quantitative data is vital for optimizing experimental conditions and for the interpretation of results in structural biology and drug discovery applications. researchgate.net

Future Perspectives and Emerging Research Directions in 3 Chloro 3 4 Methylbenzyl 3h Diazirine Chemistry

Development of Novel Diazirine Scaffolds for Enhanced Reactivity and Selectivity

The core of diazirine chemistry lies in its three-membered ring, but the substituents attached to the carbon atom dictate the properties of the resulting carbene. A significant area of research is the development of novel diazirine scaffolds to fine-tune reactivity and selectivity for specific applications, such as photoaffinity labeling and crosslinking. wikipedia.orgresearchgate.net

Another frontier is the creation of dual-purpose probes. For example, a diazirine moiety has been modified to include a fluorophore like quercetin. researchgate.net This creates a dual chemical probe where the diazirine acts as a photo-crosslinker and the attached fluorophore allows for easy detection and confirmation of binding events through fluorescence spectroscopy. researchgate.net This approach enhances the utility of diazirine probes in identifying protein-protein interactions. researchgate.net

The stability of diazirines compared to their isomeric diazo compounds is a key advantage, as it allows for the generation of a wider variety of carbenes without the need for an electron-withdrawing group to ensure the precursor is safe to handle. nih.gov This stability has opened the door to using diverse aryl diazirines in various chemical transformations. nih.govacs.org

Table 1: Comparison of Fully-Functionalized (FF) Diazirine Tags This table is interactive. You can sort and filter the data.

| Diazirine Type | Key Structural Feature | Observed Characteristics | Reference |

|---|---|---|---|

| Dialkyl Diazirine | e.g., Lifetech Diazirine (LD) | Exhibits first-order photolytic decomposition kinetics. | nih.gov |

| Aryl Diazirine | Aromatic ring attached to the diazirine carbon. | Rapid initial consumption upon irradiation followed by slower decay; labels more proteins than alkyl diazirines. | nih.gov |

| Terminal Diazirine | A structurally minimized design. | Comparable in protein enrichment to other alkyl diazirines but with potentially fewer background interactions. | nih.gov |

Strategies for Red-Shifted Photoactivation in Biological Systems

A major challenge in the use of photoactivatable compounds like 3-chloro-3-(4-methylbenzyl)-3H-diazirine in living systems is the wavelength of light required for activation. Traditionally, diazirines are activated by UV light, typically around 350-365 nm. researchgate.netevitachem.com This high-energy light can be damaging to cells and tissues and has limited penetration depth, restricting applications in deep tissues or whole organisms.

Consequently, a key research goal is to develop strategies for red-shifted photoactivation, moving the required wavelength towards the violet (390 nm) or even into the visible range. acs.org Longer wavelengths are less phototoxic, scatter less, and can penetrate deeper into biological samples.

Current research explores modifying the electronic properties of the diazirine molecule to achieve this shift. The substituents on the diazirine ring play a crucial role in determining its absorption spectrum. wikipedia.org While specific strategies for red-shifting this compound are still emerging, the principle is based on tuning the molecular orbitals. For instance, aryl trifluoromethyl diazirines have been shown to react differently from alkyl diazirines, indicating the profound impact of substituents. nih.gov The development of diazirines that can be activated with low-energy violet LED light (390 nm) for processes like C-C bond insertion represents a step in this direction. acs.org The ultimate aim is to create diazirine probes that can be activated within the "biological optical window" (roughly 650-900 nm), where light penetration is maximal.

Exploration of Diazirine Chemistry in Continuous Flow Systems

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and control over reaction parameters. youtube.com This is particularly relevant for photochemical reactions involving energetic intermediates like carbenes generated from diazirines.

Researchers have successfully employed continuous flow systems for reactions involving diazirine-derived carbenes. One notable example is the synthesis of 3-trifluoromethyl-3-arylcyclopropenes. acs.org In this process, a solution of the diazirine and an alkyne is passed through a reactor while being irradiated with LEDs. This method resulted in systematically higher isolated yields compared to the same reaction run in batch conditions. acs.org

Continuous flow has also been shown to greatly improve the practicality and scope of other carbene-mediated reactions, such as the Buchner ring expansion. acs.org The precise control over reaction time, temperature, and light exposure in a flow reactor minimizes the formation of byproducts and can enhance regioselectivity. The ability to handle highly reactive intermediates in a small, controlled volume enhances the safety profile of these transformations. youtube.com As the demand for specialized diazirine-based reagents grows, continuous flow synthesis will be crucial for their efficient and safe production.

Table 2: Diazirine Reactions in Continuous Flow vs. Batch This table is interactive. You can sort and filter the data.

| Reaction Type | Substrates | System | Key Advantage in Flow | Reference |

|---|---|---|---|---|

| [2+1] Cycloaddition | Aryl trifluoromethyl diazirine, alkyne | Continuous flow with LED irradiation | Systematically higher isolated yields | acs.org |

| Buchner Ring Expansion | Ethyl diazoacetate, arenes | Continuous flow | Improved practicality, scope, and regioselectivity | acs.org |

New Catalytic Applications of Diazirine-Derived Carbenes

While diazirines are well-known carbene precursors for stoichiometric reactions, an exciting new frontier is their use in catalysis. A major breakthrough has been the development of biocatalysts that can activate diazirines for carbene transfer reactions. nih.govresearchgate.net Previously, diazirines had resisted catalytic activation. nih.govacs.org

Researchers have engineered variants of the protein Aeropyrum pernix protoglobin (ApePgb) that function as the first catalysts for selective carbene transfer from stable diazirines at room temperature. nih.govacs.orgresearchgate.net These engineered enzymes have been successfully used to catalyze a range of important transformations, including:

Cyclopropanation researchgate.net

N–H insertion researchgate.netwhiterose.ac.uk

Si–H insertion researchgate.netwhiterose.ac.uk

This biocatalytic approach overcomes a significant limitation of previous systems that relied on less stable diazo compounds, thereby dramatically expanding the scope of carbenes that can be used in enzymatic transformations. nih.gov The ability to use readily prepared and highly stable aryl diazirines as carbene sources opens the door to safer and more diverse biocatalytic synthesis. researchgate.net

Beyond biocatalysis, research into metal-catalyzed reactions of diazirine-derived carbenes is also expanding. While Fischer-type carbene complexes have been extensively studied, the application of other oxycarbenes, such as those generated from diazirines, is less explored. researchgate.net Developing new metal catalyst systems that can harness the reactivity of carbenes from precursors like this compound for novel bond formations is a promising area of investigation.

Computational Chemistry in Predicting and Guiding Diazirine Reactivity

Computational chemistry and quantum mechanics have become indispensable tools for understanding and predicting the behavior of reactive molecules. novartis.com For diazirine chemistry, these methods provide crucial insights that can guide the design of new experiments and scaffolds.

Computational models can predict the properties of this compound and the carbene it generates upon photolysis. guidechem.com A key aspect is predicting the spin state of the resulting carbene (singlet vs. triplet), which determines its reaction pathways. The nature of the substituents on the diazirine is known to influence the carbene's spin state; for example, phenyldiazirine tends to produce a singlet carbene, whereas trifluoromethylphenyldiazirine yields a triplet carbene. wikipedia.org Computational analysis can elucidate these substituent effects, allowing chemists to design diazirines that will produce a carbene with the desired reactivity.

Furthermore, quantum mechanics can model the entire reaction pathway, from photoactivation to the final product. novartis.com This includes modeling the transition states for carbene insertion into various bonds (C-H, N-H, O-H), helping to explain observed selectivity and predict the outcomes of reactions with new substrates. As computational power increases, these predictive models will become even more accurate, accelerating the development of new diazirine-based tools and applications by reducing the need for trial-and-error experimentation. novartis.com

Table 3: Computed Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉ClN₂ | guidechem.com |

| Molecular Weight | 180.63 g/mol | guidechem.com |

| Monoisotopic Mass | 180.0454260 | guidechem.com |

| Topological Polar Surface Area | 24.7 Ų | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.